HDAC6 Isoform Selectivity: >1,000-Fold Discrimination Against Class I, IIa, IIb, and IV HDACs
SW-100 exhibits HDAC6 IC50 = 2.3 nM with at least 1,000-fold selectivity over all other class I, II, and IV HDAC isoforms tested [1]. Quantitative IC50 values for off-target HDAC isoforms include: HDAC1 (5.23 μM, 2,274-fold selectivity), HDAC2 (32.8 μM, 14,261-fold), HDAC3 (29.5 μM, 12,826-fold), HDAC4 (10.9 μM, 4,739-fold), HDAC5 (4.07 μM, 1,770-fold), HDAC7 (4.55 μM, 1,978-fold), HDAC8 (3.72 μM, 1,617-fold), HDAC9 (3.46 μM, 1,504-fold), HDAC10 (26.2 μM, 11,391-fold), and HDAC11 (5.72 μM, 2,487-fold) . In contrast, the pan-HDAC inhibitor vorinostat (SAHA) exhibits IC50 values of 30 nM against HDAC1, 80 nM against HDAC2, and 6 nM against HDAC3, demonstrating no meaningful isoform discrimination [2].
| Evidence Dimension | HDAC isoform selectivity (IC50 ratio: HDACx / HDAC6) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 2.3 nM; HDAC1 IC50 = 5,230 nM; HDAC3 IC50 = 29,500 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC50 = 30 nM; HDAC6 IC50 = 4 nM |
| Quantified Difference | SW-100: HDAC1/HDAC6 selectivity = 2,274-fold; Vorinostat: HDAC1/HDAC6 selectivity = 7.5-fold |
| Conditions | In vitro biochemical HDAC enzymatic activity assay; 10-point dose-response curve with 3-fold serial dilution |
Why This Matters
This level of isoform selectivity enables interrogation of HDAC6-specific biology without confounding off-target HDAC inhibition, a critical requirement for target validation studies and phenotypic screening where class I HDAC inhibition would introduce histone acetylation artifacts.
- [1] Kozikowski AP, Shen S, Pardo M, Tavares MT, Szarics D, Benoy V, et al. Brain Penetrable Histone Deacetylase 6 Inhibitor SW-100 Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome. ACS Chem Neurosci. 2019;10(3):1679-1695. View Source
- [2] PMC7205522 Table 2. In Vitro HDAC Inhibition Potency Comparison of Selective and Pan-HDAC Inhibitors. View Source
